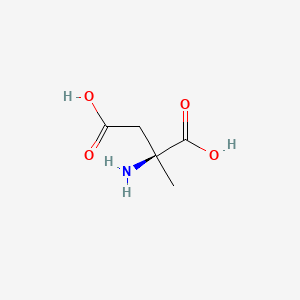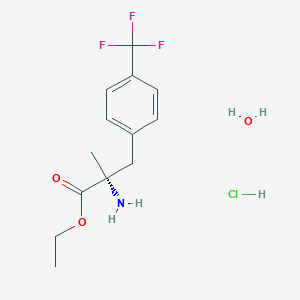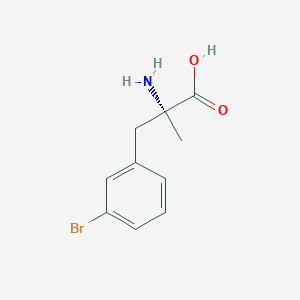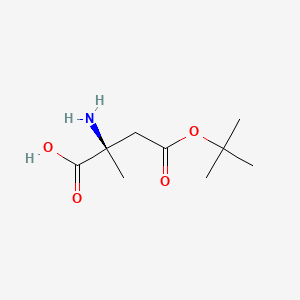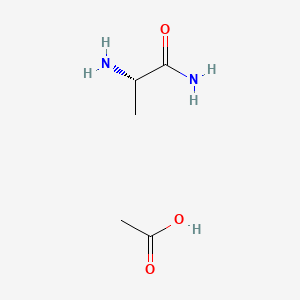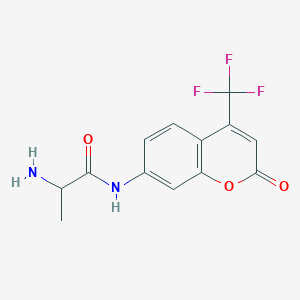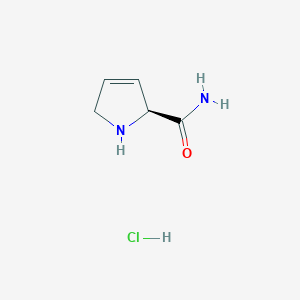
ベンゾイル-L-アルギニン β-ナフチルアミド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoyl-L-arginine beta-naphthylamide hydrochloride (Bz-L-Arg-β-NAHCl) is a synthetic compound that has been used in scientific research since the late 1970s. It is a potent inhibitor of enzyme activity that has been used to study the enzymatic processes of a variety of biological systems. Bz-L-Arg-β-NAHCl has been used as a tool in biochemistry, molecular biology, and pharmacology research. It has been used to study the biochemical and physiological effects of enzymes, hormones, and other biological molecules.
科学的研究の応用
トリプシン基質
BANAは、消化器系でタンパク質を分解する酵素であるトリプシンの基質として機能します。 科学研究において、BANAはBANA分子を切断する速度を定量化することにより、トリプシン活性を測定するために使用されます {svg_1}。この用途は、消化器疾患や消化器補助剤の開発に関連する研究において重要です。
プロテアーゼ活性アッセイ
研究者は、さまざまな生物試料のプロテアーゼ活性を決定するためのアッセイでBANAを使用します。プロテアーゼはタンパク質を分解する酵素であり、その活性は多くの生物学的プロセスや疾患状態の重要な指標となります。 BANAはこれらのアッセイにおいて、プロテアーゼ活性はしばしば変化するがんなどの状態を理解するのに役立ちます {svg_2}.
歯周病検出
BANAを基質として使用するBANAテストは、特定の歯周病原体の存在を評価するために使用されます。 このテストは、歯周病に寄与することが知られている細菌の酵素活性を検出するため、早期診断と治療効果のモニタリングのための貴重なツールとなります {svg_3}.
カテプシンB活性測定
BANAは、リソソームシステインプロテアーゼであるカテプシンBの活性を決定するために使用されます。 この用途は、カテプシンBが組織分解と腫瘍の進行に関与する変形性関節症やがんなどの疾患の研究において重要です {svg_4}.
パパイン活性測定
パパイヤ植物由来のプロテオリティック酵素であるパパインは、BANAを基質として研究されています。パパインの活性は、肉の軟化や創傷のデブリードメントなど、さまざまな産業プロセスにおいて重要です。 BANAはパパイン活性を測定する役割を果たし、これらのプロセスを最適化するのに役立ちます {svg_5}.
阻害剤スクリーニング
BANAは、プロテオリティック酵素の阻害剤をスクリーニングするために不可欠です。 BANAと潜在的な阻害剤間の相互作用を観察することにより、研究者は、過剰なプロテオリティック活性に関連する状態に対する新しい治療薬の開発につながる可能性のある化合物を特定できます {svg_6}.
作用機序
Target of Action
Benzoyl-L-arginine beta-naphthylamide hydrochloride, also known as (S)-N-(5-guanidino-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl)benzamide hydrochloride, primarily targets proteolytic enzymes such as trypsin, cathepsin B1, cathepsin H, and papain . These enzymes play crucial roles in various biological processes, including protein digestion and turnover, immune response, and cell signaling.
Mode of Action
The compound acts as a chromogenic substrate for these enzymes . It is hydrolyzed at the bond between the arginine and the p-naphthylamine moieties, releasing the chromophore p-naphthylamine . This release can be detected by colorimetric analysis, providing a measure of the enzymatic activity .
Biochemical Pathways
The hydrolysis of Benzoyl-L-arginine beta-naphthylamide hydrochloride by the target enzymes is part of the broader proteolysis pathway. Proteolysis, the breakdown of proteins into smaller polypeptides or amino acids, is essential for many cellular processes, including protein digestion and turnover, immune response, and cell signaling .
Pharmacokinetics
Its solubility in dmf is reported to be 50 mg/ml, suggesting that it may have good bioavailability . The compound is typically stored at 2-8°C, indicating that it is stable under refrigerated conditions .
Result of Action
The hydrolysis of Benzoyl-L-arginine beta-naphthylamide hydrochloride by the target enzymes results in the release of the chromophore p-naphthylamine . This can be detected by colorimetric analysis, providing a measure of the enzymatic activity . Therefore, the compound can be used to evaluate the activity of proteolytic enzymes such as trypsin, cathepsin B1, cathepsin H, and papain .
特性
IUPAC Name |
N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2.ClH/c24-23(25)26-14-6-11-20(28-21(29)17-8-2-1-3-9-17)22(30)27-19-13-12-16-7-4-5-10-18(16)15-19;/h1-5,7-10,12-13,15,20H,6,11,14H2,(H,27,30)(H,28,29)(H4,24,25,26);1H/t20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGRKDJZQIGWQF-BDQAORGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198555-19-0 |
Source


|
| Record name | 198555-19-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

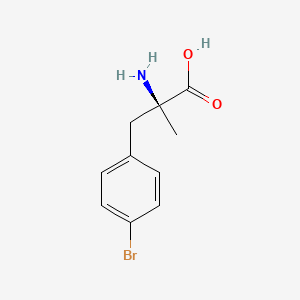
![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)
